4-(Methylthio)phenol
Overview
Description
4-(Methylthio)phenol, also known as 4-(methylsulfanyl)phenol, is an organic compound with the molecular formula C7H8OS and a molecular weight of 140.20 g/mol . It is characterized by a phenol group substituted with a methylthio group at the para position. This compound appears as a white to light brown powder and is soluble in water, chloroform, and methanol . It is used as an intermediate in various chemical syntheses, including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
4-(Methylthio)phenol, also known as 4-Hydroxyphenyl methyl sulfide or Methyl 4-hydroxyphenyl sulfide , is a chemical compound with the molecular formula C7H8OS
Mode of Action
It has been reported that this compound mediates the removal of benzyloxycarbonyl and o-benzyl protecting groups by accepting the benzyl groups during the acidolytic cleavage with trifluoroacetic acid . The presence of a hydroxyl group in the para position enhances the rate of hydrodesulfurization (HDS) of this compound .
Biochemical Pathways
Phenolic compounds, which this compound is a member of, are known to be involved in various biochemical pathways . They are derivatives of the secondary metabolism of plants and are divided into two subgroups, flavonoids and non-flavonoids .
Result of Action
It has been reported that the compound mediates the removal of certain protecting groups during acidolytic cleavage .
Action Environment
It is generally recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenol can be synthesized through the reaction of phenol with dimethyl disulfide. The reaction typically involves the following steps :
- Phenol and dimethyl disulfide are added to a reaction vessel.
- The mixture is stirred and cooled, followed by the addition of concentrated sulfuric acid.
- After the reaction is complete, the mixture is allowed to separate into layers.
- The organic layer is neutralized, washed with water, and dried.
- Unreacted phenol and dimethyl disulfide are removed by distillation, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Hydrodesulfurization: The presence of the hydroxyl group in the para position enhances the rate of hydrodesulfurization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Hydrodesulfurization: Catalysts like palladium or platinum are employed under hydrogen gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Alkylated or acylated phenols.
Hydrodesulfurization: De-sulfurized phenols.
Scientific Research Applications
4-(Methylthio)phenol is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxythioanisole: Similar structure but with a methoxy group instead of a methylthio group.
4-Methylsulfanylphenol: Another name for 4-(Methylthio)phenol.
4-Hydroxyphenyl methyl sulfide: Similar structure with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenolic hydroxyl group and the methylthio group allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-methylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASBCTGZKABPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051547 | |
Record name | 4-(Methylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-72-9 | |
Record name | 4-(Methylthio)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Methylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylthio)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYTHIOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T83QI0Z1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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